molecular formula C20H17N3OS B2750639 3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 868213-71-2

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2750639
CAS RN: 868213-71-2
M. Wt: 347.44
InChI Key: GJZLDCIFQRXTBI-UHFFFAOYSA-N
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Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of thiazole and triazole derivatives has been reported in several studies . The yield, melting point, and other characteristics vary depending on the specific compounds and the conditions of the synthesis.


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles and triazoles have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles, including our compound, have demonstrated antitumor and cytotoxic effects. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found potent cytotoxicity against prostate cancer cells . This suggests potential applications in cancer therapy.

Anti-Inflammatory Effects

Thiazole derivatives have shown anti-inflammatory activity . Investigating whether our compound shares this property could lead to novel anti-inflammatory drugs.

Analgesic Properties

Thiazoles have been associated with analgesic activity . Our compound might contribute to pain management, although further studies are needed.

Antihypertensive Activity

While not directly studied for our compound, thiazole derivatives have demonstrated antihypertensive effects . Investigating its impact on blood pressure regulation could be valuable.

Other Potential Applications

Thiazoles have been explored in various contexts, including antiallergic, anticonvulsant, and antibacterial activities. Although specific data for our compound is limited, these areas warrant investigation.

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Some thiazole and triazole derivatives have been used as drugs due to their therapeutic effects and safety profiles .

Future Directions

The design and development of new thiazole and triazole derivatives continue to be an active area of research, with the aim of discovering new drug candidates with improved efficacy and safety profiles .

properties

IUPAC Name

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-10-16(11-9-13)21-19(24)18-14(2)23-12-17(22-20(23)25-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLDCIFQRXTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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